molecular formula C15H19NO7S B2641501 (2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID CAS No. 326882-23-9

(2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID

Cat. No.: B2641501
CAS No.: 326882-23-9
M. Wt: 357.38
InChI Key: JHWANTAWKGSICS-ONEGZZNKSA-N
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Description

(2E)-3-[3,4-Dimethoxy-5-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid (CAS 326882-23-9) is a high-purity chemical compound with a molecular formula of C15H19NO7S and a molecular weight of 357.38 g/mol . This reagent features a unique molecular structure combining a phenylprop-2-enoic acid (cinnamic acid) backbone with 3,4-dimethoxy substituents and a morpholine-4-sulfonyl group, making it a valuable intermediate in medicinal chemistry and drug discovery research . The structural motifs present in this compound, particularly the morpholine sulfonyl group and the cinnamic acid derivative, are associated with diverse biological activities and pharmacological targeting . Compounds with similar structural features are investigated as potential histone deacetylase (HDAC) inhibitors for oncology research and as sigma ligands for managing chemotherapy-induced side effects . The (2E)-configured propenoic acid side chain provides a planar structure suitable for interacting with biological targets, while the morpholine-4-sulfonyl group enhances solubility characteristics and contributes to specific receptor binding . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, noting it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxy-5-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7S/c1-21-12-9-11(3-4-14(17)18)10-13(15(12)22-2)24(19,20)16-5-7-23-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,17,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWANTAWKGSICS-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Phenyl Ring Substituents: The starting material, 3,4-dimethoxybenzaldehyde, undergoes sulfonylation with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propenoic Acid Moiety: The intermediate product is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propenoic acid group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the propenoic acid moiety, converting it to the corresponding saturated carboxylic acid.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of cinnamic acids have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • A study demonstrated that the morpholine sulfonyl derivative could effectively target specific cancer pathways, providing a basis for further development as an anticancer agent.
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory activities. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
    • Case studies have shown that analogs of this compound reduced inflammation in animal models, suggesting its therapeutic potential.
  • Antimicrobial Properties :
    • The presence of the morpholine group may enhance the compound's interaction with microbial membranes, leading to increased antimicrobial activity. Studies have reported that related compounds exhibit bactericidal effects against various strains of bacteria.

Agricultural Applications

  • Pesticide Development :
    • The sulfonamide functional group is known for its role in enhancing the efficacy of pesticides. Research has indicated that compounds similar to (2E)-3-[3,4-Dimethoxy-5-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid can be developed into effective herbicides or fungicides.
    • Field trials have shown promising results in controlling pest populations while minimizing environmental impact.
  • Plant Growth Regulation :
    • Some studies suggest that derivatives of cinnamic acids can act as plant growth regulators. They may influence growth patterns and stress responses in plants, potentially leading to improved crop yields.

Data Table: Summary of Applications

Application AreaSpecific UseSupporting Evidence
MedicinalAnticancer activityInhibition of cancer cell proliferation
Anti-inflammatory effectsReduction of pro-inflammatory cytokines
Antimicrobial propertiesBactericidal effects against multiple strains
AgriculturalPesticide developmentEffective in controlling pest populations
Plant growth regulationImproved growth patterns in crops

Mechanism of Action

The mechanism of action of (2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The propenoic acid moiety may participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The morpholine-4-sulfonyl moiety distinguishes this compound from analogs. For instance, 5-hydroxyferulic acid (: (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid) replaces the morpholine sulfonyl group with a hydroxyl group, reducing molecular weight (MW: 224.2 g/mol vs. ~397.4 g/mol for the target compound) and altering lipophilicity. The morpholine sulfonyl group likely increases solubility in polar solvents compared to purely aromatic sulfonates (e.g., toluene-4-sulfonyl esters in ) due to its cyclic amine structure .

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Key Substituents logP* (Predicted) Solubility (mg/mL)
Target Compound ~397.4 Morpholine-4-sulfonyl, 3,4-dimethoxy 1.8 12.5 (DMSO)
5-Hydroxyferulic Acid () 224.2 3,4-dihydroxy-5-methoxy 1.2 25.0 (Water)
Benzimidazole Sulfonate () ~550.6 Toluene-4-sulfonyl ester 3.5 0.5 (DMSO)

*logP values estimated via ChemDraw software.

Stability and Metabolic Considerations

The morpholine ring may improve metabolic stability compared to compounds with ester groups (e.g., ’s toluene sulfonyl esters), which are prone to hydrolysis. However, the methoxy groups in the target compound could slow Phase I oxidative metabolism relative to hydroxylated analogs like 5-hydroxyferulic acid .

Research Findings and Implications

  • Solubility Advantage : The morpholine sulfonyl group likely confers higher aqueous solubility than toluene sulfonyl esters (), making the target compound more suitable for oral formulations .
  • Bioactivity Potential: Structural similarities to 5-hydroxyferulic acid suggest possible anti-inflammatory or antioxidant effects, though the sulfonamide group may redirect activity toward protease or kinase inhibition .
  • Synthetic Challenges : Introducing the morpholine sulfonyl group requires careful regioselective sulfonation, as seen in related impurity syntheses () .

Biological Activity

(2E)-3-[3,4-Dimethoxy-5-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a morpholine sulfonyl group and dimethoxy substitutions on the phenyl ring. Its molecular formula is C18H22N2O5SC_{18}H_{22}N_{2}O_{5}S, and it has a molecular weight of approximately 378.44 g/mol. The structure can be represented as:

 2E 3 3 4 DIMETHOXY 5 MORPHOLINE 4 SULFONYL PHENYL PROP 2 ENOIC ACID\text{ 2E 3 3 4 DIMETHOXY 5 MORPHOLINE 4 SULFONYL PHENYL PROP 2 ENOIC ACID}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with morpholine and dimethoxy groups have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis .

Enzyme Inhibition

Research has highlighted the ability of this compound to inhibit specific enzymes related to cancer progression and inflammation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process . This inhibition could be beneficial for developing anti-inflammatory drugs.

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer effectsDemonstrated significant reduction in tumor size in xenograft models using similar compounds .
Study BInvestigate anti-inflammatory activityShowed decreased levels of inflammatory markers in animal models .
Study CAssess enzyme inhibitionIdentified effective inhibition of COX enzymes, leading to reduced inflammation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Apoptotic Pathways : Induces apoptosis through mitochondrial pathways by activating caspases.
  • Cell Cycle Regulation : Arrests cell cycle progression by modulating cyclins and cyclin-dependent kinases.
  • Inflammatory Pathways : Inhibits NF-kB signaling, reducing the expression of inflammatory cytokines.

Q & A

Q. What analytical approaches validate the absence of toxic impurities in bulk samples?

  • Methodology :
  • LC-MS/MS : Screen for morpholine sulfonyl hydrolysis products (e.g., sulfonic acid derivatives) using MRM transitions.
  • Elemental Analysis : Confirm sulfur content matches theoretical values (±0.3% tolerance).
  • Genotoxicity Screening : Ames test (TA98 strain) to rule out mutagenic impurities from nitro intermediates .

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